molecular formula C6H6FNO2S B2532155 6-Methylpyridine-2-sulfonyl fluoride CAS No. 2137619-44-2

6-Methylpyridine-2-sulfonyl fluoride

Cat. No. B2532155
CAS RN: 2137619-44-2
M. Wt: 175.18
InChI Key: ALGWXWUVMRJUMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 6-Methylpyridine-2-sulfonyl fluoride, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been used to synthesize a variety of sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methyl group attached to one carbon and a sulfonyl fluoride group attached to another carbon. The presence of the sulfonyl fluoride group makes this compound an interesting subject for study in the field of organic chemistry .


Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are known to react with a range of nucleophiles, making them useful as reactive probes .

Scientific Research Applications

Applications in Advanced Oxidation and Reduction Processes

6-Methylpyridine-2-sulfonyl fluoride and related compounds have demonstrated significant roles in various scientific applications. A notable study highlighted the degradability of 6:2 Fluorotelomer sulfonic acid (a related compound) under ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF) systems. The study found that due to the presence of a hydrogenated moiety, complete decomposition was achieved under UV/PS, leading to the formation of short-chain perfluoroalkyl carboxylic acids. However, the degradability under the reductive UV/SF system was significantly slowed down, emphasizing the impact of the molecular structure on its interaction with advanced oxidation and reduction processes (Bao et al., 2020).

Synthesis and Utility in Click Chemistry

The synthesis of sulfonyl fluorides, including structures similar to this compound, is critical for applications in sulfur(VI) fluoride exchange-based “click chemistry”. The development of novel and efficient synthetic methods for these compounds is of great interest due to their wide applications. For instance, an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides combined with potassium fluoride has been reported. This method exhibits a broad substrate scope and does not require additional oxidants or catalysts, making it an important technique for the synthesis of various sulfonyl fluorides (Laudadio et al., 2019).

Fluorosulfonylation in Synthesis of Aliphatic Sulfonyl Fluorides

The invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been a significant advancement. This method, applicable to various alkyl carboxylic acids, allows for the rapid synthesis of sulfonyl fluoride compound libraries with considerable structural diversity. It's particularly relevant for the modification of natural products like amino acids, peptides, and drugs, showcasing the versatility and importance of sulfonyl fluorides in chemical biology and molecular pharmacology (Xu et al., 2019).

Future Directions

The future of sulfonyl fluoride research looks promising, with new catalytic transformations being developed . These advancements could lead to the development of new drugs and probes that engage residues beyond cysteine . Furthermore, the use of sulfonyl fluorides in the synthesis of diverse functionalized sulfonyl fluorides is expected to continue to grow .

properties

IUPAC Name

6-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGWXWUVMRJUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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